Caerulein

Beschreibung

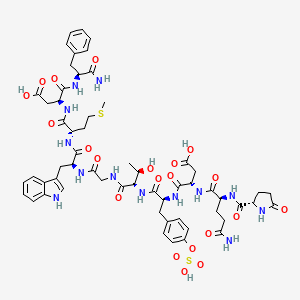

Caerulein is a specific decapeptide similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin. It exerts stimulatory effects on the gastric, biliary, and pancreatic secretion, as well as on certain smooth muscles.

Ceruletide has been reported in Phyllomedusa bicolor with data available.

CERULETIDE is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1982.

A specific decapeptide obtained from the skin of Hila caerulea, an Australian amphibian. This compound is similar in action and composition to CHOLECYSTOKININ. It stimulates gastric, biliary, and pancreatic secretion; and certain smooth muscle. It is used in paralytic ileus and as diagnostic aid in pancreatic malfunction.

See also: Pentagastrin (related); Ceruletide Diethylamine (active moiety of).

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALAIOMGQZKOW-HYAOXDFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N13O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040434 | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16e-02 g/L | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17650-98-5 | |

| Record name | Ceruletide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceruletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERULETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The In-Depth Mechanism of Caerulein's Action on Pancreatic Acinar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of caerulein on pancreatic acinar cells. This compound, a decapeptide analogue of cholecystokinin (CCK), is a cornerstone tool in experimental pancreatology, primarily utilized to induce acute pancreatitis in animal models.[1][2] Understanding its intricate signaling cascades is pivotal for elucidating the pathophysiology of pancreatitis and for the development of novel therapeutic interventions. This document details the signaling pathways, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the core mechanisms.

Core Signaling Pathways of this compound in Pancreatic Acinar Cells

This compound exerts its effects by binding to cholecystokinin (CCK) receptors on the basolateral membrane of pancreatic acinar cells.[1][3] The subsequent intracellular signaling is dose-dependent, with physiological concentrations stimulating digestive enzyme secretion and supraphysiological concentrations leading to cellular injury and inflammation, mimicking the events of acute pancreatitis.[4][5]

Receptor Binding and G-Protein Activation

This compound binds to both high-affinity and low-affinity CCK receptors, which are G-protein coupled receptors.[6][7] This binding initiates the dissociation of the heterotrimeric G-protein, leading to the activation of phospholipase C (PLC).[8]

Calcium Signaling

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10] This initial Ca2+ release is a key event in both physiological secretion and pathological responses.[11][12] At physiological concentrations, this compound induces regular, transient Ca2+ oscillations localized to the apical pole of the acinar cell, driving the secretion of digestive enzymes.[12] However, supraphysiological stimulation results in a sustained, global elevation of intracellular Ca2+, a hallmark of this compound-induced acinar cell injury.[10][11]

Protein Kinase C (PKC) Activation

Diacylglycerol (DAG), the other second messenger produced by PLC, activates protein kinase C (PKC).[9][13] Various PKC isoforms, including conventional (PKC-α) and novel (PKC-δ and -ε), are implicated in this compound's effects.[13][14] PKC activation is crucial for the subsequent activation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades and the transcription factor NF-κB.[9][13]

Downstream Inflammatory and Stress Pathways

The sustained elevation of intracellular calcium and the activation of PKC in response to supraphysiological this compound concentrations trigger a cascade of events leading to cellular injury and inflammation:

-

Calcineurin Activation: The elevated intracellular calcium levels activate the Ca2+/calmodulin-dependent protein phosphatase, calcineurin.[9][15] Calcineurin plays a role in the pathological activation of zymogens within the acinar cell.[15]

-

MAPK Activation: this compound activates extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[13][16] These MAPKs are involved in the upregulation of inflammatory mediators.[17]

-

NF-κB Activation: A pivotal event in this compound-induced pancreatitis is the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8][9] This activation is dependent on both calcium and PKC signaling.[9][18] Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines and adhesion molecules, such as ICAM-1, which facilitates neutrophil adhesion to acinar cells.[8][19][20]

-

Reactive Oxygen Species (ROS) Production: this compound stimulation leads to the production of reactive oxygen species (ROS), which can activate NF-κB and contribute to cellular damage.[8] NADPH oxidase has been identified as a major source of ROS in this context.[8]

-

Zymogen Activation: A critical early event in pancreatitis is the premature activation of digestive enzyme precursors (zymogens), such as trypsinogen, within the acinar cell.[2][21] This process is mediated by the sustained increase in intracellular calcium.[4]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on pancreatic acinar cells.

Table 1: Dose-Response of this compound on Amylase Secretion from Rat Pancreatic Acini

| This compound Concentration | Amylase Secretion | Reference |

| 10 pM - 0.1 nM | Increasing rates of secretion | [22] |

| > 0.1 nM | Progressively less amylase secretion | [23] |

Table 2: this compound Concentrations for In Vitro and In Vivo Studies

| Model System | This compound Concentration/Dose | Effect | Reference |

| Isolated Mouse Pancreatic Acinar Cells | 10⁻⁷ M | Activation of PKC-α and PKC-δ | [13][24] |

| Isolated Pancreatic Acini | 0.1 nM | Mimics physiological effects | [14] |

| Isolated Pancreatic Acini | 100 nM | Mimics supraphysiological effects | [14] |

| In vivo (Mice) | 50 µg/kg (hourly intraperitoneal injections) | Induction of acute pancreatitis | [11][25] |

| In vivo (Rats) | 5 µg/kg/hr (intravenous or intraperitoneal) | Induction of acute pancreatitis | [25] |

| AR42J cells | 100 nM | Maximally decreased cellular amylase (34%) at 24h | [26] |

| Isolated Pancreatic Acinar Cells | 100 nM | Induces pathological intra-acinar zymogen activation | [4] |

| Cultured Rat Pancreatic Acinar Cells | 0 - 100 nM | Dose-dependent decrease in cellular amylase | [26] |

Table 3: Effects of Inhibitors on this compound-Induced Responses

| Inhibitor | Target | Concentration | Effect on this compound Response | Reference |

| Gö6976 | PKC-α | 1–10 nM | Inhibited PKC-α phosphorylation and reversed upregulation of SP and NK1R | [13][24] |

| Rottlerin | PKC-δ | 1–10 μM | Inhibited PKC-δ phosphorylation and reversed upregulation of SP and NK1R | [13][24] |

| TMB-8 | Intracellular Ca2+ chelator | - | Prevented IκBα degradation and NF-κB translocation | [9][18] |

| Cyclosporin A | Calcineurin | - | Decreased NF-κB activation and IκBα degradation | [9][18] |

| Bisindolylmaleimide | Protein Kinase C | - | Inhibited NF-κB activation | [9][18] |

| FK506 | Calcineurin | 1 µM | 50% reduction in chymotrypsin activity | [4][15] |

| Cell-permeable calcineurin inhibitory peptide (CiP) | Calcineurin | 10 µM | 50% reduction in chymotrypsin activity | [4][15] |

| BAPTA-AM | Intracellular Ca2+ chelator | 10 µM | Reduced this compound-induced trypsin activation | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. Below are outlines of key experimental protocols used to study the effects of this compound.

Protocol 1: Induction of Acute Pancreatitis in Mice with this compound

-

Animal Model: C57BL/6J mice are commonly used.[27]

-

This compound Preparation: this compound is dissolved in sterile saline.

-

Dosing Regimen: Mice receive hourly intraperitoneal injections of this compound at a dose of 50 µg/kg for a total of 6 to 12 injections.[11][25][28] Control animals receive saline injections.

-

Tissue Harvesting: Pancreatic tissue and blood samples are collected at various time points after the final injection (e.g., 1, 3, 6, 12, 24 hours) for analysis.[2][27]

-

Outcome Measures:

-

Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained (e.g., with H&E) to assess edema, inflammation, and acinar cell necrosis.[2]

-

Biochemical Analysis: Serum amylase and lipase levels are measured as indicators of pancreatic injury.[2] Myeloperoxidase (MPO) activity in the pancreas can be measured to quantify neutrophil infiltration.[17]

-

Molecular Analysis: Western blotting or qPCR can be used to measure the activation of signaling proteins (e.g., p-PKC, p-ERK) and the expression of inflammatory genes.[13]

-

Protocol 2: Isolation and Culture of Pancreatic Acinar Cells

-

Pancreas Digestion: The pancreas is removed from a euthanized rodent (e.g., mouse or rat) and injected with a collagenase solution. The tissue is then minced and incubated in the collagenase solution with gentle shaking to dissociate the acini.[11]

-

Acinar Cell Purification: The digested tissue is passed through a series of filters and washed to remove debris and single cells, resulting in a suspension of pancreatic acini.

-

Cell Culture: Isolated acini can be used immediately for experiments or cultured for a short period in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.[26]

Protocol 3: Measurement of Intracellular Calcium in Pancreatic Acinar Cells

-

Dye Loading: Isolated pancreatic acini are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM.[11][29]

-

Imaging: The dye-loaded acini are placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a digital imaging system.[11]

-

Stimulation and Recording: A baseline fluorescence is recorded before the acini are stimulated with this compound at various concentrations. Changes in intracellular calcium are monitored by recording the fluorescence intensity over time.[11][29]

-

Data Analysis: The fluorescence data is converted into intracellular calcium concentrations or presented as a ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound signaling in pancreatic acinar cells.

References

- 1. Cerulein-Induced Pancreatitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. inotiv.com [inotiv.com]

- 3. pnas.org [pnas.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Alteration of cholecystokinin receptor binding after this compound-induced pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Both low- and high-affinity CCK receptor states mediate trophic effects on rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular Ca2+ response of pancreatic acini in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of protein kinase C in this compound induced expression of substance P and neurokinin-1-receptors in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. This compound-induced intracellular pancreatic zymogen activation is dependent on calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PKC [delta] mediates pro-inflammatory responses in a mouse model of this compound-induced acute pancreatitis - ProQuest [proquest.com]

- 18. This compound-induced NF-kappaB/Rel activation requires both Ca2+ and protein kinase C as messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cerulein upregulates ICAM-1 in pancreatic acinar cells, which mediates neutrophil adhesion to these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Acute pancreatitis markedly accelerates pancreatic cancer progression in mice expressing oncogenic Kras - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of this compound on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of this compound on the apical cytoskeleton of the pancreatic acinar cell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research Portal [ourarchive.otago.ac.nz]

- 25. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of secretin and this compound on enzymes of cultured pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Activation of Nuclear Factor-κB in Acinar Cells Increases the Severity of Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Caerulein Signaling Pathway in the Exocrine Pancreas

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The exocrine pancreas plays a critical role in digestion through the synthesis and secretion of zymogens, the inactive precursors of digestive enzymes. The physiological regulation of this process is complex, involving intricate signaling networks. Caerulein, a decapeptide analogue of cholecystokinin (CCK), is a powerful secretagogue widely utilized in experimental models to study pancreatic physiology and pathology. While physiological concentrations of this compound stimulate enzyme secretion, supraphysiological (or supramaximal) doses induce an inflammatory condition known as acute pancreatitis.[1][2] This model is highly reproducible and has become instrumental in elucidating the molecular mechanisms that initiate pancreatic injury.[1]

This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound in pancreatic acinar cells. It details the key molecular events, presents quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual diagrams to clarify complex interactions. Understanding these pathways is crucial for identifying potential therapeutic targets for pancreatic diseases like acute and chronic pancreatitis.[3][4]

Core Signaling Pathways Activated by this compound

Supraphysiological stimulation of pancreatic acinar cells with this compound triggers a cascade of intracellular events that deviate significantly from the normal secretory pathway. These events culminate in premature zymogen activation, cellular injury, and inflammation. The central initiating event is a pathological increase in intracellular calcium concentration, which then diverges into several critical downstream pathways.

Calcium Signaling: The Primary Messenger

Under physiological conditions, secretagogues like CCK or this compound induce transient, localized calcium signals (oscillations) in the apical region of the acinar cell, driving zymogen granule fusion and secretion.[5][6] However, supramaximal this compound stimulation leads to a sustained, global elevation of cytosolic calcium ([Ca2+]i).[6][7][8] This pathological calcium signal is a critical trigger for acinar cell injury.[7][8]

This sustained calcium elevation results from the release of calcium from intracellular stores, primarily the endoplasmic reticulum, and potentially from influx from the extracellular space.[7][9] This aberrant calcium signaling is a primary upstream event that initiates multiple downstream pathological cascades.[6][7] Studies have shown that chelating intracellular calcium with agents like BAPTA-AM can inhibit this compound-induced apoptosis and the expression of pro-apoptotic genes.[7]

Protein Kinase C (PKC) Pathway

Protein Kinase C (PKC) isoforms are key mediators in the this compound signaling cascade, activated downstream of the initial calcium signal.[10][11] this compound stimulation leads to the activation and translocation of specific PKC isoforms, including the conventional PKC-α and the novel isoforms PKC-δ and PKC-ε.[11][12]

-

PKC-δ and PKC-ε have been shown to translocate to microsomal membranes and modulate premature zymogen activation, a key initiating event in pancreatitis.[11]

-

PKC-α and PKC-δ activation is upstream of the mitogen-activated protein kinase (MAPK) pathways and the activation of transcription factors like NF-κB and AP-1.[12][13]

Inhibition of specific PKC isoforms can reduce supraphysiological this compound-induced zymogen activation and the expression of inflammatory mediators.[11][12]

Calcineurin Pathway

Calcineurin is a Ca2+/calmodulin-dependent protein phosphatase that acts as a direct effector of the pathological calcium signal.[14][15] In response to the sustained increase in intracellular calcium, calmodulin is activated, which in turn binds to and activates calcineurin.[16] Activated calcineurin has been directly implicated in the premature activation of pancreatic zymogens, such as chymotrypsin.[14][17] Inhibition of calcineurin using agents like FK506 or a cell-permeable calcineurin inhibitory peptide has been shown to significantly reduce this compound-induced zymogen activation without affecting enzyme secretion or the initial calcium signal itself.[17]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of proteins, including ERK1/2, JNK1/2, and p38 MAPK, are crucial signal transducers in the inflammatory response of the pancreas.[3][4] Supramaximal this compound stimulation leads to the robust phosphorylation and activation of these kinases in pancreatic acinar cells.[12][18]

-

ERK1/2 and JNK Activation: Both kinases are significantly activated by this compound and are involved in the subsequent activation of transcription factors NF-κB and AP-1.[12] This activation contributes to the upregulation of pro-inflammatory genes.[12][13]

-

Role in Pancreatitis and Cancer: Sustained MAPK signaling is not only critical for the initiation of pancreatitis but is also required for the dedifferentiation of acinar cells into duct-like precursor lesions (PanINs) in the context of oncogenic Kras, highlighting its role in pancreatic carcinogenesis.[19][20]

NF-κB Activation Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9][21] The this compound signaling cascade leads to the rapid activation of NF-κB.[21][22]

This activation is dependent on both intracellular calcium and PKC.[9][10] The signaling cascade triggers the degradation of IκBα, allowing the NF-κB subunits (p50, p52, and p65/RelA) to translocate to the nucleus.[9][21] In the nucleus, NF-κB binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including cytokines and chemokines, which orchestrate the inflammatory response in acute pancreatitis.[22][23] The activation of NF-κB is detectable as early as 15 minutes after this compound administration.[21]

Downstream Pathological Events

The convergence of these signaling pathways leads to several key pathological outcomes in the acinar cell:

-

Premature Zymogen Activation: Intracellular conversion of trypsinogen to trypsin is considered a critical initiating event, leading to the activation of other zymogens and cellular auto-digestion.[11][24] This is mediated by both the PKC and calcineurin pathways.[11][14]

-

Apoptosis and Necrosis: High concentrations of this compound induce programmed cell death (apoptosis) in acinar cells, characterized by DNA fragmentation and the expression of pro-apoptotic genes like Bax and p53.[7][23] This process is mediated by oxidative stress and is dependent on intracellular calcium.[7][23]

-

Inflammation: The activation of NF-κB and MAPK pathways drives the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines, leading to the recruitment of inflammatory cells like neutrophils into the pancreas.[13][22][23]

-

Inhibition of Protein Synthesis: this compound-induced pancreatitis also leads to a significant reduction in pancreatic protein synthesis by inhibiting key points of translation initiation, specifically through increased phosphorylation of eIF2α and degradation of eIF4G.[25]

Visualized Signaling and Experimental Workflows

Core this compound Signaling Cascade

Experimental Workflow: In Vivo this compound-Induced Pancreatitis

Experimental Workflow: In Vitro Acinar Cell Experiments

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced pancreatitis models, providing reference values for experimental design.

Table 1: Common Dosages of this compound for Pancreatitis Induction

| Model System | Species | Route of Administration | Typical Dose | Outcome | Reference(s) |

|---|---|---|---|---|---|

| In Vivo | Mouse | Intraperitoneal (i.p.) | 50 µg/kg (hourly injections) | Mild, edematous pancreatitis | [6][25][26] |

| In Vivo | Rat | Intravenous (i.v.) infusion | 5-10 µg/kg/hr | Mild pancreatitis | [1][27] |

| In Vitro | Mouse/Rat Acini | Incubation | 100 nM | Supraphysiological stimulation | [9][11][17] |

| In Vitro | AR42J Cells | Incubation | 10⁻⁷ M (100 nM) | Apoptosis, gene expression |[7][12] |

Table 2: Quantitative Effects of Pathway Inhibitors

| Pathway Targeted | Inhibitor | Concentration | Effect | Model System | Reference(s) |

|---|---|---|---|---|---|

| Calcineurin | FK506 | 1 µM | ~50% reduction in chymotrypsin activation | Isolated rat acini | [14][17] |

| Calcineurin | Cyclosporin A | - | Decreased NF-κB activation | Pancreatic lobules | [10] |

| PKC | Bisindolylmaleimide (GF-109203X) | 10-15 µM | Inhibition of NF-κB activation | Pancreatic lobules | [9] |

| PKC-δ | Rottlerin | 1-10 µM | Inhibition of SP/NK1R upregulation & JNK activation | Isolated mouse acini | [12] |

| MEK1/2 (MAPK) | PD325901 | 10 mg/kg (in vivo) | Prevention of PanIN formation | KC mice | [19][20] |

| Calcium | TMB-8 | - | Prevention of IκBα degradation | Pancreatic lobules |[9][10] |

Experimental Protocols

Protocol for this compound-Induced Acute Pancreatitis in Mice

This protocol describes a widely used model for inducing mild, edematous acute pancreatitis.[1][26]

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

Reagent Preparation: Dissolve this compound in 0.9% sterile saline to a final concentration of 5 µg/mL. Prepare a control vehicle of 0.9% saline.

-

Induction: Administer 12 hourly intraperitoneal (i.p.) injections of this compound at a dose of 50 µg/kg body weight.[26] Control animals receive equivalent volumes of saline.

-

Tissue Harvest: One hour after the final injection, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Sample Collection:

-

Blood: Collect blood via cardiac puncture for serum analysis of amylase and lipase.

-

Pancreas: Rapidly excise the pancreas, trim excess fat and lymphoid tissue, and weigh it.

-

Sample Processing:

-

For histology, fix a portion of the pancreas in 4% paraformaldehyde.

-

For protein or RNA analysis, snap-freeze portions in liquid nitrogen and store at -80°C.

-

-

Protocol for Isolation of Pancreatic Acinar Cells

This protocol is for obtaining primary pancreatic acini for in vitro studies.[5][28]

-

Buffer Preparation:

-

HEPES Incubation Buffer: 20 mM HEPES, 95 mM NaCl, 4.7 mM KCl, 0.6 mM MgCl₂, 1.3 mM CaCl₂, 10 mM glucose, 2 mM glutamine, and 1x MEM non-essential amino acids. Adjust pH to 7.4.[5]

-

BSA Incubation Buffer: Add 1% (w/v) bovine serum albumin (BSA) to the HEPES buffer.

-

Collagenase Digestion Buffer: Add Type IV Collagenase (e.g., 200 Units/mL) and soybean trypsin inhibitor (1 mg/mL) to the BSA incubation buffer.[5]

-

-

Pancreas Dissection: Euthanize a mouse and perform a laparotomy to expose the abdominal cavity. Dissect out the pancreas and place it immediately into ice-cold Collagenase Digestion Buffer.[28]

-

Digestion: Mince the tissue finely with scissors. Incubate the minced tissue in the Collagenase Digestion Buffer in a shaking water bath at 37°C for 10-15 minutes, with gentle agitation every 5 minutes.

-

Dissociation: Gently triturate the digested tissue using a series of fire-polished Pasteur pipettes with decreasing orifice diameters to release acinar cell clusters.

-

Filtration and Washing: Filter the cell suspension through a nylon mesh (e.g., 100-150 µm) to remove undigested tissue. Wash the cells by centrifuging at low speed (e.g., 50 x g for 2 minutes) and resuspending the pellet in fresh BSA Incubation Buffer. Repeat this wash step 2-3 times.

-

Final Preparation: Resuspend the final pellet of acinar cells in the desired experimental buffer (e.g., HEPES buffer without BSA) for immediate use.

Protocol for Calcium Imaging in Isolated Acinar Cells

This protocol allows for the measurement of intracellular calcium dynamics in response to stimulation.[5][29]

-

Cell Plating: Plate the isolated acinar cells onto glass coverslips (e.g., poly-L-lysine coated) and allow them to adhere for 30-60 minutes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. A common choice is Fluo-4 AM (e.g., 5-7.5 µM final concentration) in BSA-free HEPES buffer for 30 minutes at room temperature in the dark.[5][28]

-

Washing: After incubation, gently wash the cells with fresh HEPES buffer to remove excess extracellular dye.

-

Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence or confocal microscope equipped for live-cell imaging.

-

Perfusion and Stimulation: Continuously perfuse the cells with HEPES buffer to maintain viability. Establish a baseline fluorescence reading. To stimulate, switch the perfusion solution to one containing the desired concentration of this compound (e.g., 10 pM for oscillatory response, 100 nM for peak-plateau response).[5]

-

Data Acquisition: Record fluorescence intensity over time using appropriate software. Images are typically captured every 1-5 seconds. The change in fluorescence intensity (F/F₀) corresponds to the change in intracellular calcium concentration.

Protocol for Western Blotting of Pancreatic Tissue

This protocol is used to detect the abundance and phosphorylation status of key signaling proteins.

-

Protein Extraction: Homogenize snap-frozen pancreatic tissue or lysed acinar cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-IκBα) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

- 1. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Puerarin Ameliorates this compound-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Puerarin Ameliorates this compound-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]

- 5. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium-dependent apoptotic gene expression in cerulein-treated AR42J cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. This compound-induced NF-kappaB/Rel activation requires both Ca2+ and protein kinase C as messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Role of protein kinase C in this compound induced expression of substance P and neurokinin-1-receptors in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKC [delta] mediates pro-inflammatory responses in a mouse model of this compound-induced acute pancreatitis - ProQuest [proquest.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Calcium-Calmodulin-Calcineurin Signaling: A Globally Conserved Virulence Cascade in Eukaryotic Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-induced intracellular pancreatic zymogen activation is dependent on calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mapk Signaling Is Required for Dedifferentiation of Acinar Cells and Development of Pancreatic Intraepithelial Neoplasia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK signaling is required for dedifferentiation of acinar cells and development of pancreatic intraepithelial neoplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NF-kappaB/Rel activation in cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acute pancreatitis markedly accelerates pancreatic cancer progression in mice expressing oncogenic Kras - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound-induced acute pancreatitis inhibits protein synthesis through effects on eIF2B and eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Intracellular Ca2+ response of pancreatic acini in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Video: Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection [jove.com]

- 29. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

Caerulein as a Cholecystokinin (CCK) Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) receptor agonist. Its structural similarity to the C-terminal octapeptide of CCK (CCK-8) allows it to bind to and activate CCK receptors with high affinity, mimicking the physiological and pharmacological effects of endogenous CCK. This technical guide provides a comprehensive overview of this compound's mechanism of action, its binding and functional characteristics at CCK receptor subtypes, detailed experimental protocols for its use, and a summary of the key signaling pathways it modulates.

Mechanism of Action and Receptor Subtypes

This compound exerts its effects by binding to the two major subtypes of CCK receptors: CCK-A (also known as CCK1) and CCK-B (also known as CCK2). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and myenteric plexus, while the CCK-B receptor is the primary subtype in the central nervous system, although it is also expressed in the stomach. This compound is considered a non-selective agonist, capable of activating both receptor subtypes.

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for CCK-A and CCK-B receptors across various species and experimental systems.

Table 1: this compound Binding Affinities (Ki) for CCK Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) |

| CCK-A | Rat | Pancreatic Acini | [125I]CCK-8 | ~1 |

| CCK-B | Guinea Pig | Chief Cells | [125I]BH-CCK-8 | ~2 |

| CCK-A | Human | Transfected COS-7 cells | [125I]BH-CCK-8 | ~2 |

| CCK-B | Human | Transfected COS-7 cells | [125I]BH-CCK-8 | ~2 |

Table 2: this compound Functional Potencies (EC50) at CCK Receptors

| Assay | Receptor Subtype | Species/Cell Line | Measured Response | EC50 (nM) |

| Amylase Secretion | CCK-A | Rat Pancreatic Acini | Amylase Release | 0.01 - 0.1 |

| Acid Secretion | CCK-B | Rat Gastric Mucosa | Acid Secretion | 0.9 |

| Contraction | CCK-A | Guinea Pig Ileum | Muscle Contraction | 1.4 |

| Chymotrypsinogen Synthesis | CCK-A | AR4-2J cells | Chymotrypsinogen Increase | 0.1 |

Signaling Pathways

Activation of CCK receptors by this compound initiates multiple intracellular signaling cascades. The primary pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).

Caption: Primary signaling pathway activated by this compound via CCK receptors.

In addition to the canonical Gq pathway, CCK receptor activation by this compound can also stimulate other signaling cascades, including the MAPK and PI3K pathways, which are involved in cell growth and proliferation.

Caption: Secondary signaling pathways modulated by this compound.[1][2][3]

Experimental Protocols

In Vivo: this compound-Induced Acute Pancreatitis in Rodents

This is a widely used and reproducible model for studying the pathophysiology of acute pancreatitis.

-

Objective: To induce acute pancreatitis in mice or rats for the evaluation of disease mechanisms and potential therapeutics.

-

Materials:

-

This compound (lyophilized powder)

-

Sterile 0.9% saline

-

Syringes and needles for intraperitoneal injection

-

-

Procedure:

-

Reconstitute this compound in sterile saline to a stock concentration of 1 mg/mL and then dilute to a working concentration (e.g., 10 µg/mL).

-

For mice, administer hourly intraperitoneal injections of this compound at a dose of 50 µg/kg for a total of 6-10 injections.

-

For rats, a continuous intravenous infusion at a supramaximal dose (e.g., 5 µg/kg/h) can be used, or repeated intraperitoneal injections.

-

Control animals receive saline injections of the same volume and frequency.

-

Monitor animals for signs of pancreatitis (e.g., lethargy, abdominal distension).

-

At desired time points, collect blood for serum amylase and lipase analysis and harvest the pancreas for histological examination and other molecular analyses.

-

Caption: Experimental workflow for inducing acute pancreatitis.

In Vitro: Amylase Secretion from Pancreatic Acini

This assay measures the functional response of pancreatic acinar cells to CCK receptor stimulation.

-

Objective: To quantify this compound-stimulated amylase release from isolated pancreatic acini.

-

Materials:

-

Freshly isolated pancreatic acini

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound solutions of varying concentrations

-

Amylase activity assay kit

-

-

Procedure:

-

Isolate pancreatic acini from rats or mice by collagenase digestion.

-

Pre-incubate the acini in KRH buffer at 37°C for 30-60 minutes.

-

Incubate aliquots of acini with different concentrations of this compound (typically ranging from 1 pM to 1 µM) for 30 minutes at 37°C.

-

Centrifuge the samples to separate the acini from the supernatant.

-

Collect the supernatant for measurement of secreted amylase.

-

Lyse the acinar pellet to determine the total amylase content.

-

Measure amylase activity in the supernatant and the lysate using a commercial kit.

-

Express amylase secretion as a percentage of the total amylase content.[4][5][6]

-

In Vitro: CCK Receptor Binding Assay

This assay is used to determine the affinity of this compound for CCK receptors.

-

Objective: To measure the binding of this compound to CCK receptors in a competitive binding assay.

-

Materials:

-

Cell membranes expressing CCK-A or CCK-B receptors (from transfected cells or tissue homogenates).

-

Radiolabeled CCK ligand (e.g., [125I]CCK-8).

-

Unlabeled this compound in a range of concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Glass fiber filters and a vacuum filtration manifold.

-

Gamma counter.

-

-

Procedure:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled CCK ligand and varying concentrations of unlabeled this compound.

-

Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.[7][8]

-

In Vitro: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon CCK receptor activation.

-

Objective: To monitor intracellular calcium changes in response to this compound stimulation.

-

Materials:

-

Cells expressing CCK receptors (e.g., CHO-CCK-A, AR4-2J).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound solutions.

-

A fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject this compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[9][10][11]

-

Caption: Generalized workflow for in vitro assays with this compound.[12][13][14][15]

Applications in Research and Drug Development

-

Disease Modeling: this compound-induced pancreatitis is a gold-standard model for studying the disease's progression and for testing novel therapeutic interventions.

-

Target Validation: As a potent agonist, this compound is instrumental in elucidating the physiological roles of CCK-A and CCK-B receptors in various tissues.

-

Compound Screening: this compound can be used as a reference compound in high-throughput screening assays to identify novel CCK receptor antagonists or modulators.

Conclusion

This compound remains an invaluable pharmacological tool for the study of the cholecystokinin system. Its well-defined mechanism of action, high affinity for CCK receptors, and the robust experimental models it enables make it a cornerstone for research in gastroenterology, neuroscience, and drug discovery. This guide provides a foundational resource for the effective utilization of this compound in a research setting.

References

- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic analysis of secretagogue-induced amylase secretion from rat pancreatic acini studied by perifusion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alteration of cholecystokinin receptor binding after this compound-induced pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbio.gu.se [molbio.gu.se]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Caerulein: From Discovery in Hyla caerulea to its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of caerulein, a decapeptide first isolated from the skin of the Australian green tree frog, Hyla caerulea (now classified as Ranoidea caerulea). This document details its discovery, the experimental protocols for its isolation and characterization, its pharmacological properties, and the intricate signaling pathways it triggers.

Discovery and Origin

This compound was first isolated and its structure elucidated in the late 1960s by a team of Italian and Australian scientists led by Vittorio Erspamer. The peptide was discovered during systematic studies of active substances present in the skin of amphibians. The initial reports of its discovery were published in 1967 and 1968 by Anastasi, Erspamer, and Endean.[1][2] Their work revealed this compound to be a decapeptide with the amino acid sequence pGlu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2.

The discovery of this compound was significant due to its potent physiological effects, which bear a striking resemblance to the mammalian hormone cholecystokinin (CCK). This similarity has made this compound an invaluable tool in physiological and pharmacological research, particularly in studies of the gastrointestinal system and as a reliable agent for inducing experimental pancreatitis in animal models.

Experimental Protocols

The following sections detail the methodologies employed in the original isolation and characterization of this compound from the skin of Hyla caerulea, as described by Anastasi, Erspamer, and Endean.[1][2]

Extraction of this compound from Hyla caerulea Skin

The initial step in isolating this compound involved the extraction of active polypeptides from the dried skins of Hyla caerulea.

-

Skin Preparation: Dried skins of Hyla caerulea were the starting material.

-

Extraction Solvent: The skins were extracted with 80% methanol.

-

Purification: The methanolic extract was then subjected to a series of purification steps to remove interfering substances. This involved precipitation with lead acetate and subsequent removal of excess lead with hydrogen sulfide. The resulting solution was then concentrated.

Purification of this compound

A multi-step purification process was employed to isolate this compound from the crude extract.

-

Alumina Column Chromatography: The concentrated extract was first passed through an alumina column. The active fraction, containing the polypeptides, was eluted and collected.

-

Cellulose Column Chromatography: The eluate from the alumina column was then subjected to chromatography on a cellulose column (Whatman standard grade). Elution was performed with a solvent system of n-butanol, acetic acid, and water.

-

Paper Chromatography: Further purification was achieved using descending paper chromatography on Whatman No. 1 paper with various solvent systems.

-

High-Voltage Paper Electrophoresis: The final purification step involved high-voltage paper electrophoresis to yield a pure sample of this compound.

Structural Characterization of this compound

The determination of this compound's amino acid sequence and structure involved several analytical techniques.

-

Amino Acid Analysis: The purified peptide was hydrolyzed, and the amino acid composition was determined using an automatic amino acid analyzer.

-

End-Group Analysis: The N-terminal and C-terminal amino acids were identified to establish the linear sequence.

-

Enzymatic Digestion: The peptide was subjected to enzymatic digestion with enzymes such as trypsin and chymotrypsin. The resulting fragments were separated and their amino acid sequences determined.

-

Sequence Determination: The overlapping sequences of the peptide fragments were pieced together to deduce the complete amino acid sequence of this compound.

References

Caerulein's Interaction with Cholecystokinin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of caerulein for the cholecystokinin-A (CCK-A or CCK1) and cholecystokinin-B (CCK-B or CCK2) receptors. This compound, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analog of cholecystokinin (CCK) and is widely used in research to study the physiological and pathophysiological roles of CCK receptors. This document details the quantitative binding data, experimental methodologies for affinity determination, and the downstream signaling pathways activated by this compound-receptor interaction.

This compound Binding Affinity for CCK-A and CCK-B Receptors

This compound exhibits high affinity for both CCK-A and CCK-B receptors, acting as a non-selective agonist. The CCK-A receptor generally shows a high affinity for sulfated CCK analogs like this compound.[1] The CCK-B receptor binds with high affinity to both sulfated and non-sulfated CCK analogs, as well as gastrin.[1] While specific Ki or IC50 values for this compound are not consistently reported across the literature, its structural and functional similarity to the endogenous ligand CCK-8 suggests a comparable high-affinity binding profile. For reference, CCK-8 binds to both human CCK-A and CCK-B receptors with an IC50 of approximately 2 nM.[1]

| Ligand | Receptor Subtype | Binding Affinity (IC50) | Species | Reference |

| CCK-8 | Human CCK-A | ~ 2 nM | Human | [1] |

| CCK-8 | Human CCK-B | ~ 2 nM | Human | [1] |

| This compound | CCK-A | High Affinity | Various | [1] |

| This compound | CCK-B | High Affinity | Various | [1] |

Table 1: Comparative Binding Affinities for CCK Receptors. This table summarizes the binding affinities of CCK-8 and the qualitative affinity of this compound for CCK-A and CCK-B receptors.

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound for CCK receptors is typically determined using competitive radioligand binding assays. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor.

Radioligand Binding Assay Protocol (General)

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to CCK-A and CCK-B receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing either human CCK-A or CCK-B receptors.

-

Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [¹²⁵I]CCK-8.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Fluid and Counter.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. This traps the membrane-bound radioligand on the filter while the unbound ligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Figure 1. Workflow for a competitive radioligand binding assay.

Signaling Pathways Activated by this compound

Upon binding of this compound to CCK-A and CCK-B receptors, a cascade of intracellular signaling events is initiated. Both receptors are G-protein coupled receptors (GPCRs) and share common signaling pathways, although some differences exist.

CCK-A Receptor Signaling

Activation of the CCK-A receptor by this compound primarily couples to Gq and Gs proteins.[2][3]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is crucial for stimulating digestive enzyme secretion from pancreatic acinar cells.[4]

-

Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

-

Downstream Effectors: These initial signals activate downstream pathways including mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the transcription factor NF-κB.[4]

Figure 2. CCK-A receptor signaling pathway activated by this compound.

CCK-B Receptor Signaling

The CCK-B receptor shares the Gq-mediated pathway with the CCK-A receptor but is also known to couple to Gα12/13.[5]

-

Gq Pathway: Similar to the CCK-A receptor, activation of the Gq pathway leads to PLC activation, IP₃ and DAG production, intracellular Ca²⁺ release, and PKC activation.[5]

-

Downstream Effectors: Activation of the CCK-B receptor also leads to the stimulation of MAPK pathways (ERK, JNK, p38) and NF-κB, which are involved in regulating processes like cell proliferation and inflammation.[5][6]

Figure 3. CCK-B receptor signaling pathway activated by this compound.

Conclusion

This compound is a potent, non-selective agonist for both CCK-A and CCK-B receptors, exhibiting high binding affinity. Its interaction with these receptors triggers a complex network of intracellular signaling pathways, primarily through Gq-protein coupling, leading to the activation of PLC, intracellular calcium mobilization, PKC activation, and subsequent downstream signaling through MAPK and NF-κB pathways. Understanding the specifics of this compound's binding and signaling is crucial for researchers in gastroenterology, neuroscience, and oncology, and for the development of novel therapeutics targeting the cholecystokinin system. The provided experimental framework for determining binding affinity offers a robust method for further characterizing the interaction of this compound and other ligands with CCK receptors.

References

- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]

- 4. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early Cellular Responses in Caerulein-Induced Pancreatitis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The caerulein-induced model of acute pancreatitis is a cornerstone for investigating the molecular pathobiology of this inflammatory disease. It reliably reproduces the early cellular events characteristic of mild, edematous pancreatitis in humans. This technical guide provides an in-depth examination of the initial cellular responses to supramaximal this compound stimulation in pancreatic acinar cells. We detail the critical initiating events, including the disruption of intracellular calcium homeostasis, premature activation of digestive enzymes, and mitochondrial dysfunction. Furthermore, we explore the core signaling cascades, primarily the NF-κB and MAPK pathways, that orchestrate the subsequent inflammatory response. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Key Early Cellular Events

Supramaximal stimulation of pancreatic acinar cells with this compound, a cholecystokinin (CCK) analog, triggers a cascade of pathological events that deviate significantly from the physiological secretory process. These initial events are critical triggers for the ensuing inflammation and tissue injury.

Disruption of Calcium Homeostasis

Under physiological conditions, secretagogues induce brief, oscillatory rises in intracellular calcium ([Ca2+]i) localized to the apical pole of the acinar cell, driving regulated zymogen granule exocytosis. However, supramaximal this compound stimulation causes a pathological calcium response characterized by a large, sustained, and global elevation of cytosolic calcium.[1][2] This calcium overload is a primary trigger for acinar cell injury.[2][3]

The disruption stems from two main sources:

-

Release from Intracellular Stores: Pathological [Ca2+]i signals originate from the release of calcium from the endoplasmic reticulum (ER).[3][4]

-

Extracellular Influx: The depletion of ER calcium stores triggers a sustained influx of extracellular calcium through plasma membrane channels, such as the Orai1 channel, a process known as store-operated calcium entry (SOCE).[2][3]

This sustained global calcium elevation is directly linked to the premature activation of digestive enzymes and mitochondrial dysfunction.[2]

Premature Digestive Enzyme Activation

A central hypothesis of acute pancreatitis pathogenesis is the premature, intra-acinar activation of digestive zymogens, leading to cellular autodigestion.[5] In response to this compound hyperstimulation, digestive zymogens and lysosomal hydrolases, such as cathepsin B, become colocalized within the same cytoplasmic vacuoles.[5] This colocalization allows cathepsin B to activate trypsinogen into its active form, trypsin. Active trypsin can then activate other zymogens, initiating a proteolytic cascade that damages the cell.[5]

Mitochondrial Dysfunction and Oxidative Stress

The sustained calcium overload directly impacts mitochondrial function. Mitochondria attempt to buffer the excessive cytosolic calcium, but this leads to mitochondrial calcium overload, which in turn causes:

-

Damage to the mitochondrial membrane.

-

Depletion of cellular ATP.[3]

Recent evidence indicates that the enzyme NADPH oxidase is a major source of ROS during the early phase of this compound pancreatitis.[7] The resulting oxidative stress contributes significantly to the activation of key inflammatory signaling pathways.[7][8]

Core Signaling Pathways

The initial cellular insults rapidly trigger pro-inflammatory signaling cascades that amplify the injury and recruit immune cells.

The NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is rapidly activated in acinar cells following this compound hyperstimulation.[9] Activation is detectable within 15 minutes of stimulation.[9] The activation cascade involves ROS-induced phosphorylation of the inhibitor of NF-κB (IκB), leading to its degradation.[7] This unmasks the nuclear localization signal on NF-κB (typically the p50-p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[7][10][11]

While NF-κB is largely considered to drive inflammation and increase the severity of pancreatitis[12][13], some studies suggest it may also have a protective role by preventing acinar cell death.[9][10]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, comprising ERK, JNK, and p38, are key signaling molecules that are also activated early in this compound-induced pancreatitis.[6] Their activation is critical for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Reactive oxygen species also contribute to the activation of ERK and JNK.[6] The activation of different MAPKs follows a distinct time course, with p38 activation peaking earliest.[6] Inhibiting MAPK pathways has been shown to ameliorate the severity of experimental pancreatitis.[6][14][15][16]

Experimental Protocols and Methodologies

Reproducing and studying this compound-induced pancreatitis requires standardized protocols.

In Vivo this compound-Induced Pancreatitis Model

This is the most common method for studying the disease in vivo.

Protocol:

-

Animal Model: Use adult mice (e.g., C57BL/6, 6-10 weeks old) or rats.[1][17][18]

-

Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

-

This compound Preparation: Reconstitute this compound in sterile 0.9% NaCl (saline). A common working concentration is 5 µg/mL.

-

Induction: Administer hourly intraperitoneal (i.p.) injections of this compound at a dose of 50 µg/kg.[1][19] A typical protocol involves 7 to 12 hourly injections.[18][19]

-

Control Group: Inject control animals with an equivalent volume of saline i.p. at the same hourly intervals.

-

Sample Collection: Euthanize animals at specific time points after the first injection (e.g., 1, 7, 8, 12, 24 hours).[1][20] Collect blood via cardiac puncture for serum analysis and harvest the pancreas for histological and molecular analysis.

Assessment of Pancreatic Injury

-

Histological Analysis (H&E Staining): Pancreatic tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[21] This allows for the semi-quantitative scoring of edema, inflammatory cell infiltration, and acinar cell necrosis.[22][23]

-

Serum Amylase and Lipase: Blood is centrifuged to collect serum. Amylase and lipase levels, key biomarkers of pancreatic injury, are measured using commercially available colorimetric assay kits.[18][19]

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, pancreatic tissue is homogenized and MPO activity is measured using a spectrophotometric assay.[11][22]

Analysis of Cellular and Molecular Responses

-

Isolation of Pancreatic Acinar Cells: Pancreatic tissue is minced and subjected to enzymatic digestion with collagenase to isolate individual or small clusters of acini for in vitro experiments.[1]

-

Intracellular Calcium Measurement: Isolated acini are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.[1] Ratiometric fluorescence imaging is then used to measure changes in [Ca2+]i in response to stimulation.[1]

-

Western Blotting: Pancreatic tissue homogenates are used to quantify the expression and phosphorylation status of key signaling proteins (e.g., p-ERK, p-JNK, p-p38, p-p65) via SDS-PAGE and immunoblotting.[14][16]

-

RT-qPCR: RNA is extracted from pancreatic tissue and reverse-transcribed to cDNA. Real-time quantitative PCR is used to measure the mRNA expression levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other genes of interest, such as Pancreatitis-Associated Protein (PAP).[13][24]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-induced pancreatitis.

Table 1: Key Biomarkers and Timeline of Pancreatic Injury

| Parameter | Method | Peak Time After Induction | Typical Observation | Reference |

|---|---|---|---|---|

| Serum Amylase & Lipase | Colorimetric Assay | 8 - 12 hours | Significant elevation over control levels. | [19][20] |

| Pancreatic Edema | Water Content Measurement | ~7 hours | Significant increase in pancreatic water content. | [19] |

| Neutrophil Infiltration | MPO Assay | ~7 - 8 hours | Significant increase in MPO activity. | [19][20] |

| PAP mRNA Expression | RT-qPCR | 24 hours | ~3.8-fold increase over basal levels. |[24] |

Table 2: Cellular Calcium Dynamics in Acinar Cells

| Condition | Parameter | Value | Unit | Reference |

|---|---|---|---|---|

| Control Rats | Basal [Ca2+]i | 71.8 ± 2.9 | nmol/L | [25] |

| Pancreatitic Rats | Basal [Ca2+]i | 134.9 ± 7.1 | nmol/L | [25] |

| this compound Stimulation | Cellular Response | Progressive loss of normal oscillatory calcium response. | - |[1] |

Table 3: Timeline of Key Signaling Pathway Activation

| Pathway Component | Method of Detection | Peak Activation Time | Reference |

|---|---|---|---|

| NF-κB | EMSA / Western Blot | Within 15 minutes | [9] |

| p38 MAPK | Western Blot | ~3 hours | [6] |

| JNK MAPK | Western Blot | ~12 hours |[6] |

Conclusion

The early cellular responses to this compound hyperstimulation in pancreatic tissue are characterized by a rapid and pathological disruption of calcium signaling. This initial insult is the lynchpin that leads to premature enzyme activation, mitochondrial failure, and oxidative stress. These events, in turn, trigger robust pro-inflammatory signaling through the NF-κB and MAPK pathways, establishing the inflammatory milieu of acute pancreatitis. A thorough understanding of these tightly interconnected early events is crucial for identifying and validating novel therapeutic targets for the treatment of this debilitating disease. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize this important experimental model.

References

- 1. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives [mdpi.com]

- 4. Pancreatitis and Calcium Signalling: Report of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Evidence for a role of mitogen-activated protein kinases in the treatment of experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Proteome Analysis of Cerulein-Stimulated Pancreatic Acinar Cells: Implication for Early Event of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kappaB/Rel activation in cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nuclear Factor-κB in Pancreatitis: Jack-of-All-Trades, But Which One Is More Important? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Activation of Nuclear Factor-κB in Acinar Cells Increases the Severity of Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSK-3β activates NF-κB to aggravate this compound-induced early acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Puerarin Ameliorates this compound-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Puerarin Ameliorates this compound-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]

- 16. Puerarin Ameliorates this compound-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Early acinar cell changes in this compound-induced interstitial acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jove.com [jove.com]

- 22. Pancreas Recovery Following this compound-induced Pancreatitis is Impaired in Plasminogen Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Impairment of intracellular calcium homoeostasis in the exocrine pancreas after this compound-induced acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Caerulein-Induced Acute Pancreatitis Model in Mice

Audience: Researchers, scientists, and drug development professionals.